(4E)-2-(3,4-dimethoxyphenyl)-4-[(pyridin-3-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-380496 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .
Industrial Production Methods
Industrial production methods for WAY-380496 are not widely documented. Typically, such compounds are produced in specialized facilities with controlled environments to ensure high purity and yield. The production process involves scaling up the laboratory synthesis to industrial levels, maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
WAY-380496 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert WAY-380496 into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of WAY-380496, as well as substituted compounds with different functional groups .
Scientific Research Applications
WAY-380496 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of death-associated protein kinase.
Biology: Investigated for its role in regulating autophagy and apoptosis in cellular models.
Medicine: Explored for its potential anticancer activity and its use in studying cerebral infarction and ischemic diseases.
Industry: Utilized in the development of new therapeutic agents targeting death-associated protein kinase
Mechanism of Action
WAY-380496 exerts its effects by inhibiting death-associated protein kinase. This inhibition disrupts the kinase’s role in regulating autophagy and apoptosis, leading to potential anticancer effects. The molecular targets include the active sites of death-associated protein kinase, where WAY-380496 binds and prevents the kinase’s activity .
Comparison with Similar Compounds
Similar Compounds
HS94: A selective and potent inhibitor of death-associated protein kinase 3 with a Ki value of 126 nM.
TAT-GluN2BCTM: A membrane-permeable peptide that selectively targets active death-associated protein kinase 1 for lysosomal degradation.
TC-DAPK 6: An ATP-competitive inhibitor of death-associated protein kinase with IC50 values of 69 and 225 nM for death-associated protein kinase 1 and death-associated protein kinase 3, respectively.
HS38: A specific and ATP-competitive inhibitor of death-associated protein kinase with Kd values of 300 nM, 200 nM, and 280 nM for death-associated protein kinase 1, PIM3, and ZIPK
Uniqueness
WAY-380496 is unique due to its specific inhibition of death-associated protein kinase and its potential anticancer activity. Unlike other inhibitors, WAY-380496 has shown promising results in regulating autophagy and can be used to study cerebral infarction and ischemic diseases .
Properties
IUPAC Name |
(4E)-2-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-21-14-6-5-12(9-15(14)22-2)16-19-13(17(20)23-16)8-11-4-3-7-18-10-11/h3-10H,1-2H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKPPWJEZADXST-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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